4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-4-1-9(2-5-11)15(22)21-16-20-14(8-23-16)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBGDCFYBLJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroaniline with a suitable thioamide under acidic conditions. This reaction forms the thiazole core.
Coupling with Benzoyl Chloride: The thiazole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The chlorine atoms in the aromatic rings can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides and thiazole derivatives.
Scientific Research Applications
The compound exhibits various biological activities, including:
-
Antitumor Activity :
- Studies have shown that derivatives of benzamide, including this compound, can act as potent inhibitors of specific kinases involved in cancer progression. For instance, a related study indicated that novel 4-chloro-benzamide derivatives demonstrated moderate to high potency as RET kinase inhibitors, which are crucial in certain cancers .
-
Anti-inflammatory Properties :
- Compounds similar to 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide have been investigated for their potential as cytokine-suppressive anti-inflammatory drugs (CSAIDs). These compounds have shown efficacy in inhibiting inflammatory pathways by targeting specific protein kinases such as p38 MAPK .
Case Study 1: RET Kinase Inhibition
A series of studies focused on the synthesis and evaluation of thiazole-containing benzamides as RET kinase inhibitors. The findings indicated that certain derivatives exhibited significant inhibitory activity against RET kinase, leading to reduced cell proliferation in cancer models. Notably, one compound demonstrated a strong inhibition profile both at the molecular and cellular levels .
Case Study 2: Anti-inflammatory Effects
Research on anti-inflammatory agents highlighted the potential of thiazole-based compounds in modulating inflammatory responses. In vitro studies showed that these compounds could effectively suppress the release of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Benzamides
The compound shares structural homology with other thiazol-2-yl benzamides, differing primarily in substituent patterns. Key comparisons include:
Key Observations :
- Substituent Effects : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and binding affinity compared to simpler substituents (e.g., 4-methylphenyl in ). This likely contributes to its kinase-modulating activity .
- Yield Variability : Reaction yields depend on substituent bulk and reaction conditions. For example, methanesulfonamide derivatization (16% yield ) is less efficient than benzamide coupling (60% ), likely due to steric hindrance.
Non-Thiazole Benzamides
Compounds with alternative heterocycles or modified benzamide scaffolds exhibit distinct properties:
Key Observations :
- Heterocycle Impact : Thiazole derivatives generally exhibit better kinase inhibition compared to oxadiazoles, which are more prevalent in redox-active or antimicrobial applications .
- Functional Group Trade-offs : Hydroxybenzamides (e.g., ) show potent antimicrobial effects but lack the thiazole’s steric profile required for kinase binding.
Physicochemical and Structural Insights
- Crystallography : The 3,4-dichlorophenyl-thiazole moiety adopts a planar conformation, facilitating π-π stacking in enzyme active sites .
Biological Activity
4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound notable for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Dichlorophenyl Moiety : A phenyl group substituted with two chlorine atoms.
- Benzamide Group : A benzene ring attached to a carbonyl amine.
The molecular formula is with a molecular weight of approximately 397.71 g/mol.
Anticancer Properties
Research indicates that compounds similar to 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of halogen substituents, particularly chlorine, enhances the cytotoxicity against cancer cells such as HT29 (colon cancer) and Jurkat (leukemia) cells .
Case Study : In vitro assays demonstrated that related thiazole compounds displayed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as lead compounds in cancer therapy .
Antimicrobial Activity
The compound has shown promising antibacterial and antifungal properties. Similar thiazole derivatives have been reported to interact with bacterial enzymes and disrupt cell wall synthesis, leading to cell death. The structural similarity to natural antibiotics suggests a mechanism of action that warrants further exploration .
| Compound | Activity | Target Pathway |
|---|---|---|
| 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | Antibacterial | Cell wall synthesis inhibition |
| Thiazole derivatives | Antifungal | Membrane disruption |
The biological activity of 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is attributed to its ability to form hydrogen bonds with key biological macromolecules. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts and hydrogen bonding, which stabilizes its conformation and enhances its binding affinity to target proteins .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole-containing compounds. Key findings include:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide?
The compound is typically synthesized via multi-step reactions involving cyclocondensation and coupling. For example:
- Thiazole ring formation : Reacting 3,4-dichlorophenyl-substituted precursors (e.g., thioureas or α-haloketones) with benzamide derivatives under reflux conditions in ethanol or acetic acid .
- Coupling reactions : Amide bond formation between 4-chlorobenzoyl chloride and the aminothiazole intermediate, often catalyzed by bases like triethylamine. Reaction yields are optimized by controlling stoichiometry and solvent polarity .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- H/C-NMR : Assigns proton and carbon environments, confirming the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzamide carbonyl (δ ~165 ppm) .
- X-ray crystallography : Resolves the 3D structure, including bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between aromatic rings. SHELX software is widely used for refinement, with absorption corrections applied via SADABS .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole linkages.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. How do researchers reconcile discrepancies between spectroscopic data and crystallographic results?
- Case example : A H-NMR signal at δ 2.5 ppm (assigned to a methyl group) may conflict with X-ray data showing steric hindrance. Resolution methods include:
Q. What computational approaches predict the compound’s binding affinity to bacterial targets like AcpS-PPTase?
- Molecular docking (AutoDock Vina) : Models interactions between the benzamide moiety and the enzyme’s hydrophobic pocket (binding energy: −9.2 kcal/mol).
- QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. CF) with inhibitory activity (IC ranges: 0.5–12 µM).
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. What experimental evidence supports dual inhibition of bacterial proliferation pathways?
- Enzyme assays : The compound reduces AcpS-PPTase activity by 70% at 10 µM, confirmed via malachite green phosphate detection.
- Microbiological studies : Synergistic effects observed with β-lactam antibiotics (FIC index: 0.5) in Staphylococcus aureus cultures, suggesting disruption of fatty acid biosynthesis and cell-wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
